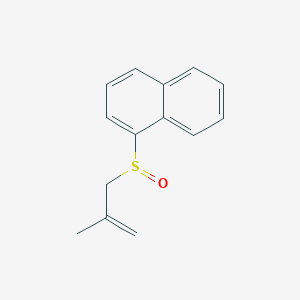
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene is an organic compound that features a naphthalene ring substituted with a sulfinyl group and a methylpropene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene typically involves the reaction of naphthalene with 2-methylprop-2-ene-1-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methylpropene group can undergo electrophilic substitution reactions, such as halogenation or nitration, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of 1-(2-Methylprop-2-ene-1-sulfonyl)naphthalene.
Reduction: Formation of 1-(2-Methylprop-2-ene-1-thio)naphthalene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene depends on the specific application and the target molecule or pathway. In general, the sulfinyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound. The methylpropene group can participate in various chemical reactions, such as electrophilic addition or substitution, depending on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-1-ene: A simple alkene with similar reactivity in electrophilic addition reactions.
Naphthalene: The parent compound, which undergoes similar substitution reactions but lacks the sulfinyl and methylpropene groups.
1-(2-Methylprop-2-ene-1-sulfonyl)naphthalene: An oxidized derivative with different chemical properties and reactivity.
Uniqueness
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene is unique due to the presence of both the sulfinyl and methylpropene groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
116525-27-0 |
|---|---|
Molecular Formula |
C14H14OS |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
1-(2-methylprop-2-enylsulfinyl)naphthalene |
InChI |
InChI=1S/C14H14OS/c1-11(2)10-16(15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1,10H2,2H3 |
InChI Key |
IXYRTZGHERUCAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CS(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















